molecular formula C12H26ClNO2 B3001527 tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride CAS No. 1989638-08-5

tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride

Cat. No.: B3001527
CAS No.: 1989638-08-5
M. Wt: 251.8
InChI Key: OFUQYQDOPTVDGI-PPHPATTJSA-N
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Description

Tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is a chemical compound that features a tert-butyl ester group, an aminomethyl group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under mild conditions . The aminomethyl group can be introduced through reductive amination of the corresponding aldehyde or ketone using reagents like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The tert-butyl group can induce steric effects that influence the compound’s reactivity and binding affinity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity. The hydrochloride salt form enhances the compound’s solubility and stability in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate
  • Tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate acetate
  • Tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate sulfate

Uniqueness

Tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is unique due to its combination of a tert-butyl ester group and an aminomethyl group, which confer distinct reactivity and stability. The hydrochloride salt form further enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2.ClH/c1-9(2)6-10(8-13)7-11(14)15-12(3,4)5;/h9-10H,6-8,13H2,1-5H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUQYQDOPTVDGI-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OC(C)(C)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OC(C)(C)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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